4-Chloro-3-fluoropicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3-fluoropicolinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It has a molecular weight of 159.55 . The compound is yellow to brown in solid form .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-fluoropicolinaldehyde is 1S/C6H3ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
As an intermediate, 4-Chloro-3-fluoropicolinaldehyde can participate in various chemical reactions. For example, it has been used in the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues .Physical And Chemical Properties Analysis
4-Chloro-3-fluoropicolinaldehyde is a yellow to brown solid . It has a molecular weight of 159.55 and its molecular formula is C6H3ClFNO .Scientific Research Applications
Analgesic Potential
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 4-Chloro-3-fluoropicolinaldehyde has been used in the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives . These derivatives were designed as pharmacophore models for analgesics .
- Methods of Application : The TFMP derivatives were synthesized and characterized using various physical and spectral methods, including High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), Proton Nuclear Magnetic Resonance (^1H-NMR), Carbon-13 Nuclear Magnetic Resonance (^13C-NMR), Ultraviolet Spectroscopy (UV), and Fourier-Transform Infrared Spectroscopy (FT-IR) .
- Results or Outcomes : Most of the synthesized compounds displayed potent analgesic efficacy and a range of durations of action, from ultrashort to long . In the presence of naloxone, they displayed a pain-relieving effect . Among the active compounds, 3 (188%), 5 (137%), 6 (162%), and 8 (107%) emerged as the most effective analgesics . They depressed peripheral and centrally mediated pain by opioid-independent systems .
properties
IUPAC Name |
4-chloro-3-fluoropyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGDPYDUVFSCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoropicolinaldehyde | |
CAS RN |
1260878-78-1 |
Source
|
Record name | 4-chloro-3-fluoropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.